Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- derives its systematic name from the cyclobutane core functionalized with a hydroxymethyl (-CH$$2$$OH) group and a methylene-linked 6-aminopurine moiety. According to IUPAC guidelines, the parent structure is cyclobutane, with substituents prioritized based on seniority and locants assigned to minimize numerical indices. The methanol group (-CH$$2$$OH) is positioned at carbon 1 of the cyclobutane ring, while the methylene bridge (=CH-) connecting the 6-aminopurine group is located at carbon 3.
The full IUPAC name is:
3-[(6-Amino-9H-purin-9-yl)methylene]cyclobutanemethanol
The structural representation (Figure 1) features:
- A four-membered cyclobutane ring.
- A hydroxymethyl group (-CH$$_2$$OH) at position 1.
- A methylene group (=CH-) at position 3, bonded to the nitrogen at position 9 of the purine ring.
- The purine system includes an amino group (-NH$$_2$$) at position 6 and a bicyclic aromatic framework.
The stereochemistry of the cyclobutane ring and methylene linkage is unspecified in the base name, implying a racemic mixture or undefined configuration in the absence of explicit stereodescriptors.
Alternative Chemical Designations and Registry Identifiers
This compound is referenced under multiple synonyms and registry identifiers across chemical databases:
The absence of a dedicated CAS Registry Number for the exact structure suggests it remains a research compound, often described in the context of synthetic purine analogs. Fluorinated derivatives, such as 1-fluoro-3-(6-amino-9H-purin-9-yl)methylenecyclobutanedimethanol (CAS 162338-12-7), highlight structural modifications explored in medicinal chemistry.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula of cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-, is C$${11}$$H$${14}$$N$$_5$$O , derived from:
- Cyclobutanemethanol : C$$5$$H$${10}$$O (cyclobutane + -CH$$_2$$OH).
- 6-Aminopurine : C$$5$$H$$5$$N$$_5$$.
- Methylene bridge : CH$$_2$$, reduced to CH due to double-bond formation.
Mass Spectrometric Data
| Parameter | Value |
|---|---|
| Molecular weight | 232.27 g/mol |
| Exact mass (monoisotopic) | 232.1106 Da |
| Dominant fragments | [M+H]$$^+$$ = 233.118, [M-H$$_2$$O]$$^+$$ = 215.107 |
High-resolution mass spectrometry (HRMS) typically identifies the molecular ion peak at m/z 233.118, with fragmentation patterns arising from:
- Loss of water (-18 Da) from the hydroxymethyl group.
- Cleavage of the purine ring , yielding characteristic ions at m/z 135.054 (C$$5$$H$$5$$N$$4^+$$) and *m/z* 97.040 (C$$4$$H$$5$$N$$2^+$$).
- Methylene bridge dissociation , producing cyclobutane-derived fragments.
The compound’s spectral profile aligns with related purine-cyclobutane hybrids, such as 9-[(1β,2α,3β)-2,3-bis(hydroxymethyl)cyclobutane-1-yl]adenine (exact mass 249.123 Da), differing primarily in the absence of a second hydroxymethyl group and the presence of a methylene linkage.
Properties
CAS No. |
583830-03-9 |
|---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
[3-[(6-aminopurin-9-yl)methylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)3-7-1-8(2-7)4-17/h3,5-6,8,17H,1-2,4H2,(H2,12,13,14) |
InChI Key |
RCNBRBZQBFLECV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=CN2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Preparation Methods
a. Cyclobutylmethanol Synthesis
- Hydrolysis of cyclobutylmethyl halides :
$$ \text{Cyclobutyl-CH}2\text{-X} + \text{H}2\text{O} \xrightarrow{\text{Base}} \text{Cyclobutyl-CH}_2\text{-OH} $$
Example: Cyclobutylmethyl bromide hydrolyzed to cyclobutylmethanol.
b. Functionalization of Cyclobutane
- Oxidation/Reduction : Methyl groups on cyclobutane may be oxidized to carboxylic acids and reduced to hydroxymethyl groups, though strain hinders efficiency.
- Grignard Reactions : Formaldehyde addition to cyclobutylmethyl halides.
Methylene Bridge Formation
The methylene bridge between the purine and cyclobutane is introduced via alkylation or coupling:
a. Alkylation at N9
- Reagents : Cyclobutylmethanol derivatives (e.g., tosylates/mesylates).
- Conditions :
- Purine deprotonated at N9 (e.g., NaH or K2CO3).
- Reaction with cyclobutylmethanol tosylate in DMF or THF.
- Yield : ~60% (analogous to cyclobutyl-alkylated purines).
Example Reaction :
$$ \text{6-amino-9H-purine} + \text{Cyclobutyl-CH}_2\text{-OTs} \rightarrow \text{Target compound} $$
b. Cross-Coupling (Alternative)
- Suzuki Coupling : Requires cyclobutylmethyl boronic acid and N9-brominated purine. Limited utility due to boronic acid instability.
Purification and Characterization
- Columns : Reverse-phase HPLC or silica gel chromatography.
- Spectroscopy :
Challenges and Considerations
- Cyclobutane Strain : Reactions on cyclobutane require mild conditions to avoid ring opening.
- Regioselectivity : Ensuring hydroxymethyl group placement at C3 may require stereoselective synthesis.
- Purine Stability : Protecting the 6-amino group during alkylation may be necessary.
Data Table: Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the cyclobutane ring or the purine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
Inhibition of Protein Interactions
One of the primary applications of cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is its role as an inhibitor of the HDM2-p53 interaction. The HDM2 protein is known to regulate the p53 tumor suppressor, which plays a crucial role in preventing cancer cell proliferation. Compounds that can inhibit this interaction have potential therapeutic implications for cancer treatment.
Table 1: Summary of HDM2-p53 Inhibitors
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of cyclobutanemethanol derivatives is essential for optimizing their pharmacological properties. The presence of the purine moiety is critical for binding affinity and biological activity.
Table 2: Structural Features and Their Impact
| Structural Feature | Impact on Activity |
|---|---|
| Cyclobutane Ring | Enhances stability and bioavailability |
| Amino Group | Increases binding affinity to targets |
| Methylene Linker | Modulates interaction dynamics |
Case Studies and Research Findings
Several studies have evaluated the efficacy of cyclobutanemethanol derivatives in preclinical models:
Case Study 1: Antitumor Activity
A study demonstrated that derivatives of cyclobutanemethanol exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values indicating potent inhibition of cell growth. The compound's ability to activate p53 pathways contributed to its antitumor effects.
Case Study 2: Neuroprotective Properties
Research into related compounds revealed potential neuroprotective effects, suggesting that cyclobutanemethanol derivatives could stabilize mitochondrial function and prevent neuronal apoptosis, making them candidates for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- involves its interaction with specific molecular targets. The purine moiety allows it to bind to nucleic acids and proteins, potentially affecting various biological pathways. The exact pathways and targets are still under investigation, but its ability to interact with DNA and enzymes makes it a compound of interest in drug development.
Comparison with Similar Compounds
Structural Analogues with Cycloalkane Scaffolds
Key structural analogs differ in ring size (cyclobutane vs. cyclopentane) and substituent positioning.
Key Observations :
- Ring Size Impact : Cyclopentane analogs (e.g., Abacavir) exhibit enhanced metabolic stability compared to cyclobutane derivatives, likely due to reduced ring strain .
- Substituent Effects: The 6-amino group in the target compound contrasts with Abacavir’s 6-cyclopropylamino group, which enhances binding to viral reverse transcriptase .
Ester and Hydroxyacid Derivatives
Key Observations :
- Functional Groups : Hydroxyl groups (e.g., in DZ2002) enhance hydrogen-bonding interactions with enzymes like SAHH, critical for therapeutic efficacy .
Physicochemical Properties
Limited data are available for the target compound, but analogs provide insights:
| Property | Cyclobutanemethanol Derivative (CAS 125962-36-9) | Cyclopentanemethanol (CAS 142130-73-2) | DZ2002 |
|---|---|---|---|
| Density (g/cm³) | Not reported | 1.72 (predicted) | Not reported |
| Boiling Point (°C) | Not reported | 506.3 (predicted) | Not reported |
| pKa | Not reported | 14.85 (predicted) | Not reported |
| Biological Activity | Unknown | Unknown | SAHH inhibition (IC₅₀ ~ 0.5 µM) |
Note: Predicted properties for cyclopentanemethanol (CAS 142130-73-2) suggest high thermal stability, aligning with its rigid structure .
Biological Activity
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring and a purine derivative, which suggests potential interactions with biological macromolecules such as proteins and nucleic acids. The presence of the amino group at position 6 of the purine structure is particularly relevant for biological activity, as it may influence binding affinity and specificity.
Research indicates that compounds similar to Cyclobutanemethanol, particularly those with purine structures, often exhibit significant interactions with cellular pathways related to cancer. Specifically, they may act as inhibitors of the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to the activation of p53, promoting apoptosis in cancer cells.
| Mechanism | Description |
|---|---|
| MDM2 Inhibition | Disruption of MDM2-p53 interaction, leading to p53 activation |
| Antioxidant Activity | Potential reduction of oxidative stress in cells |
| Antimicrobial Properties | Possible effects on bacterial cell wall synthesis or function |
Antitumor Activity
In a study focusing on purine derivatives, it was observed that compounds structurally related to Cyclobutanemethanol exhibited significant antitumor activity. For example, a series of substituted purines demonstrated effective inhibition of tumor growth in xenograft models through MDM2 antagonism .
Antimicrobial Effects
Emerging research has also suggested that certain derivatives may possess antimicrobial properties. A case study highlighted that similar compounds showed strong antibacterial efficacy against various strains of bacteria, including Escherichia coli . This suggests a potential for developing new antimicrobial agents based on the cyclobutane and purine scaffold.
Case Studies
- MDM2 Inhibition Study : A patent described novel compounds that inhibit the interaction between MDM2 and p53 effectively. These compounds were tested in vitro and in vivo, showing promising results in tumor regression .
- Antibacterial Efficacy : Research conducted on derivatives from natural sources indicated that certain structural modifications could enhance antibacterial activity against pathogenic bacteria. The studies revealed mechanisms involving disruption of bacterial cell integrity .
Q & A
Q. What are the recommended methods for synthesizing 3-[(6-amino-9H-purin-9-yl)methylene]cyclobutanemethanol, and how can regioselectivity be ensured?
The synthesis often involves iridium-catalyzed allylic substitution reactions combined with post-functionalization steps like ozonolysis, hydroboration, or oxidation. For example, ozonolysis of adenine derivatives followed by NaBH₄ reduction has been used to generate similar chiral alcohols with retained enantiomeric purity (yields ~88–89%) . To ensure regioselectivity, protecting groups (e.g., monomethoxytrityl, MMTr) are critical in directing reactions to specific nitrogen sites on the purine ring. Competition experiments between nucleophiles (e.g., amines vs. azoles) can also guide reaction design by leveraging Mayr’s nucleophilicity scale .
Q. How can the stereochemistry of this compound be experimentally validated?
X-ray crystallography using programs like SHELX (SHELXL/SHELXS) is the gold standard for resolving stereochemistry. For example, ORTEP-III with a graphical interface (ORTEP-3) can visualize atropisomerism or axial chirality in derivatives . Chiral HPLC or NMR spectroscopy with chiral shift reagents may supplement crystallographic data, particularly for dynamic conformers .
Q. What spectroscopic techniques are most effective for characterizing its molecular structure?
- NMR : ¹H/¹³C NMR can identify substituents on the purine ring and cyclobutane moiety. NOESY experiments help confirm spatial arrangements of substituents.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₇N₅O₂, MW 251.285) .
- IR Spectroscopy : Confirms functional groups like hydroxyl (-OH) and amine (-NH₂) via O–H/N–H stretching bands.
Advanced Research Questions
Q. How does atropisomerism influence the biological activity of this compound, and how can conformers be stabilized for study?
Atropisomerism arises from restricted rotation around bonds connecting the purine and cyclobutane groups. For example, in the PI3Kδ inhibitor IC87114 (a structural analog), axial chirality (aS vs. aR isomers) does not alter activity, but methyl group substitutions at the methylene hinge critically affect binding . To stabilize conformers:
Q. What computational strategies are suitable for predicting the binding affinity of this compound to enzymatic targets like kinases?
- Molecular Dynamics (MD) : Simulate conformational flexibility of the cyclobutane ring and purine interactions.
- Docking Studies : Use software like AutoDock Vina to model binding modes with kinases (e.g., PI3Kδ).
- QM/MM : Hybrid quantum mechanics/molecular mechanics can optimize transition states for reactions involving the adenine moiety .
Q. How can contradictory data on enantiomeric purity be resolved during synthesis optimization?
- Chiral Analytics : Combine chiral HPLC with circular dichroism (CD) to detect trace impurities.
- Mechanistic Reassessment : Evaluate reaction conditions (e.g., solvent polarity, catalyst loading) that may inadvertently racemize intermediates. For instance, hydroboration-oxidation of unprotected adenine derivatives can lead to side reactions, whereas MMTr protection improves yield and purity .
- Cross-Validation : Compare results across multiple batches using standardized protocols (e.g., USP methods for related compounds like tenofovir disoproxil) .
Q. What strategies enable the synthesis of enantiomerically pure derivatives for structure-activity relationship (SAR) studies?
- Chiral Pool Synthesis : Start with enantiopure building blocks (e.g., [(1s,3s)-3-(6-amino-9H-purin-9-yl)cyclobutyl]methanol) to propagate chirality .
- Asymmetric Catalysis : Use iridium catalysts with chiral ligands for allylic amination .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during esterification/hydrolysis steps .
Methodological Notes
- Crystallographic Refinement : SHELXL is preferred for small-molecule refinement due to its robustness in handling high-resolution data and twinning .
- Avoiding Artifacts : For hydroboration-oxidation, ensure rigorous exclusion of moisture to prevent side reactions .
- Data Reproducibility : Document protecting group strategies (e.g., Boc vs. MMTr) in detail, as these significantly impact reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
